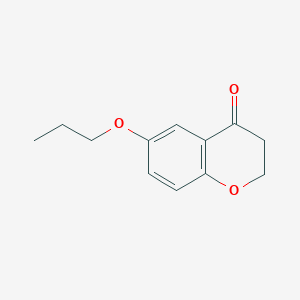
6-propoxy-3,4-dihydro-2H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-propoxy-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound with the CAS Number: 105630-31-7 . It has a molecular weight of 206.24 and its IUPAC name is 6-propoxy-2,3-dihydro-4H-chromen-4-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14O3/c1-2-6-14-9-3-4-12-10(8-9)11(13)5-7-15-12/h3-4,8H,2,5-7H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.24 . It is a liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on synthesizing and exploring the chemical properties of benzopyran derivatives for various applications. For example, studies on the synthesis of coumestan and coumestrol derivatives from 4-aryloxy-3-iodocoumarins demonstrate the versatility of benzopyran derivatives in organic synthesis (Laschober & Kappe, 1990). Similarly, the development of chiral benzopyrans, chromenes, and chromans from D-galactal underlines the potential of these compounds in creating optically active synthetic intermediates (Simelane et al., 2014).
Potential Biological Activities
Several studies have investigated the biological activities of benzopyran derivatives. For instance, the synthesis of new 4H-pyrano[3,2-c]benzopyran-5-one derivatives has revealed antibacterial and fungicidal properties, highlighting the potential of these compounds in developing new antimicrobial agents (Shaker, 1996). Furthermore, the electrophilic cyclization of substituted propargylic aryl ethers to produce 3,4-disubstituted 2H-benzopyrans suggests their usefulness in synthesizing compounds with diverse functional groups under mild conditions (Worlikar et al., 2007).
Antioxidant and Cytotoxic Activities
Research has also highlighted the antioxidant and cytotoxic activities of benzopyran derivatives. A study on selected 4-methylcoumarins has shown that these compounds exhibit radical-scavenging abilities comparable to Trolox, an established antioxidant. This indicates their potential in therapy and food preservation (Ćavar et al., 2009). Additionally, the isolation of a Z-photoisomer of a benzopyran derivative from Brazilian propolis demonstrated significantly enhanced cytotoxicity against human lung carcinoma cells, underscoring the importance of structural isomerism in modulating biological activities (Hirota et al., 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
6-propoxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-6-14-9-3-4-12-10(8-9)11(13)5-7-15-12/h3-4,8H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUODWWOWQQSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)OCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2670806.png)
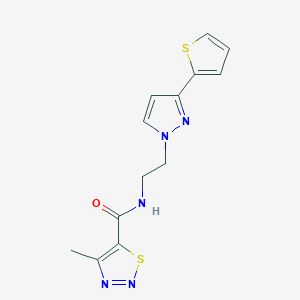

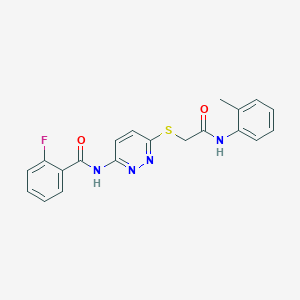
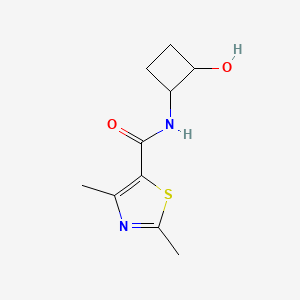
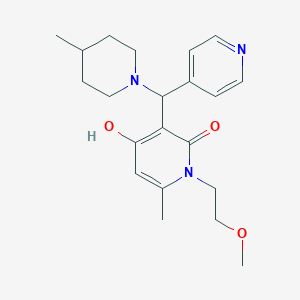
![5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide](/img/structure/B2670820.png)

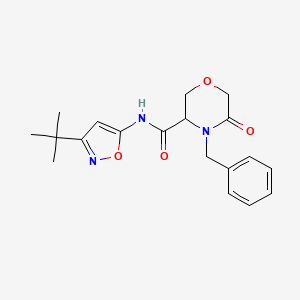

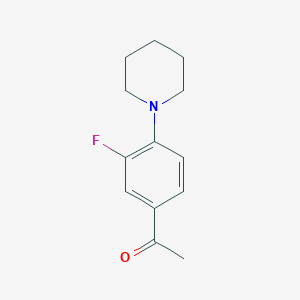
![5-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2670827.png)
![N-(1-cyanocyclohexyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2670828.png)
![Ethyl 2-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate](/img/structure/B2670829.png)